7-Fluoro-1,3-benzothiazole-2-carbaldehyde
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Overview
Description
7-Fluoro-1,3-benzothiazole-2-carbaldehyde is a chemical compound belonging to the class of benzothiazoles. It is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones. One common method includes the cyclization of 2-fluorobenzenethiol with formylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or dioxane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluoro-1,3-benzothiazole-2-carboxylic acid.
Reduction: 7-Fluoro-1,3-benzothiazole-2-methanol.
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
7-Fluoro-1,3-benzothiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or proteins involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of enzymes critical for cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 7-Chloro-1,3-benzothiazole-2-carbaldehyde
- 7-Bromo-1,3-benzothiazole-2-carbaldehyde
- 7-Methyl-1,3-benzothiazole-2-carbaldehyde
Comparison: 7-Fluoro-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher reactivity and selectivity in chemical reactions. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its metabolic stability and membrane permeability .
Properties
IUPAC Name |
7-fluoro-1,3-benzothiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-2-1-3-6-8(5)12-7(4-11)10-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROUTQVGDBLQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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